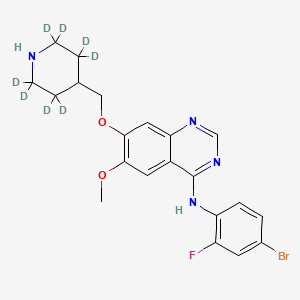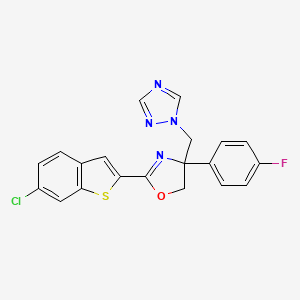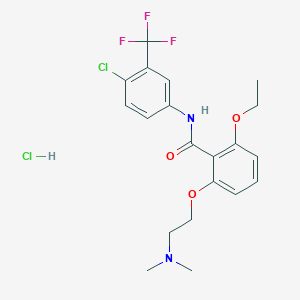
YF-2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YF-2 hydrochloride is a highly selective, blood-brain-barrier permeable histone acetyltransferase activator. It specifically acetylates histone H3 in the hippocampus, with EC50 values of 2.75 μM, 29.04 μM, and 49.31 μM for CBP, PCAF, and GCN5, respectively . This compound shows promising anti-cancer and anti-Alzheimer’s disease properties .
Preparation Methods
The synthetic routes and reaction conditions for YF-2 hydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized and purified to achieve a high purity level of 99.61% . Industrial production methods likely involve standard organic synthesis techniques, followed by purification processes such as recrystallization or chromatography to ensure the desired purity and quality .
Chemical Reactions Analysis
YF-2 hydrochloride undergoes various chemical reactions, primarily focusing on its role as a histone acetyltransferase activator. The compound acetylates histone H3 in the hippocampus, which is a key reaction in its mechanism of action . Common reagents and conditions used in these reactions include DMSO as a solvent, with the compound showing solubility of 100 mg/mL in DMSO . The major products formed from these reactions are acetylated histones, which play a crucial role in gene expression regulation .
Scientific Research Applications
YF-2 hydrochloride has a wide range of scientific research applications:
Mechanism of Action
YF-2 hydrochloride exerts its effects by activating histone acetyltransferases, specifically targeting CBP, PCAF, and GCN5 . This activation leads to the acetylation of histone H3 in the hippocampus, which in turn affects gene expression by altering chromatin structure . The compound’s ability to cross the blood-brain barrier allows it to exert its effects within the central nervous system, making it a valuable tool for studying neurological processes and potential treatments for neurodegenerative diseases .
Comparison with Similar Compounds
YF-2 hydrochloride is unique in its high selectivity and ability to permeate the blood-brain barrier . Similar compounds include other histone acetyltransferase activators such as:
C646: A selective inhibitor of the histone acetyltransferase p300/CBP.
Anacardic acid: A natural compound that inhibits histone acetyltransferases.
Garcinol: Another natural compound with histone acetyltransferase inhibitory activity.
Compared to these compounds, this compound stands out due to its high selectivity for CBP, PCAF, and GCN5, as well as its ability to cross the blood-brain barrier, making it particularly useful for neurological research .
Properties
CAS No. |
1312005-62-1 |
|---|---|
Molecular Formula |
C20H23Cl2F3N2O3 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H22ClF3N2O3.ClH/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24;/h5-9,12H,4,10-11H2,1-3H3,(H,25,27);1H |
InChI Key |
TZHNKFGAPXMLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


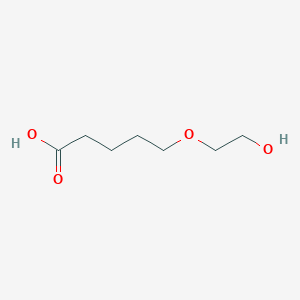
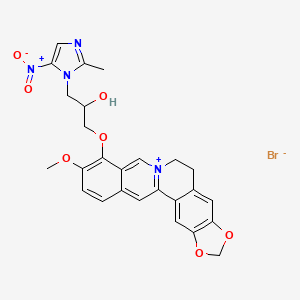
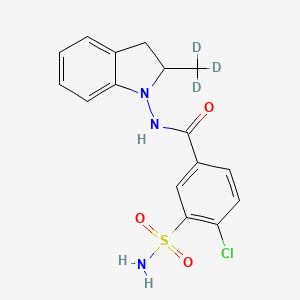
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
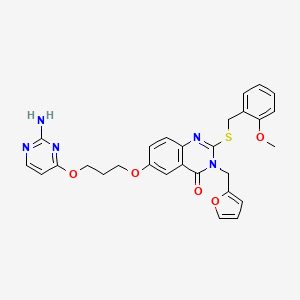
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
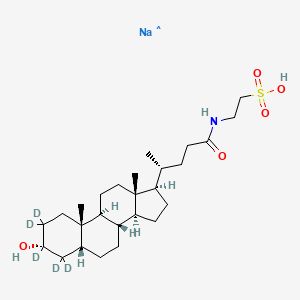
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)


